3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde
CAS No.:
Cat. No.: VC17250754
Molecular Formula: C6H6FNO3
Molecular Weight: 159.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6FNO3 |
---|---|
Molecular Weight | 159.11 g/mol |
IUPAC Name | 3-(2-fluoroethoxy)-1,2-oxazole-5-carbaldehyde |
Standard InChI | InChI=1S/C6H6FNO3/c7-1-2-10-6-3-5(4-9)11-8-6/h3-4H,1-2H2 |
Standard InChI Key | RQBNYMOGSVQSLD-UHFFFAOYSA-N |
Canonical SMILES | C1=C(ON=C1OCCF)C=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde is systematically named as 3-(2-fluoroethoxy)-1,2-oxazole-5-carbaldehyde. Its IUPAC name reflects the substitution pattern: a 2-fluoroethoxy group at position 3 of the isoxazole ring and a formyl group at position 5. The compound’s SMILES notation, \text{O=C(C=O)N1C(OC(F)C)=CO1, encodes its planar structure, while its InChIKey (XKEKTJAIKFOVIQ-UHFFFAOYSA-N) provides a unique identifier for database retrieval .
Physicochemical Properties
The compound’s physicochemical profile is critical for its reactivity and applications:
The aldehyde group at position 5 renders the compound electrophilic, facilitating nucleophilic additions and condensations, while the fluorine atom enhances metabolic stability in biological systems .
Synthetic Methodologies
[3+2] Cycloaddition of Halogenoximes
A patent-disclosed method involves the reaction of chloroxime derivatives with fluoroalkyl alkenes. For example, treating chloroxime 1a with 2-bromo-3,3,3-trifluoroprop-1-ene (2) in ethyl acetate with NaHCO₃ yields 5-(trifluoromethyl)isoxazoles . Adapting this protocol, 3-(2-fluoroethoxy)isoxazole-5-carbaldehyde can be synthesized via cycloaddition between ethyl 2-fluoroethoxy chloroxime and acetylene derivatives. The reaction requires a 3:1 molar ratio of alkene to chloroxime to suppress nitrile oxide dimerization, achieving yields up to 69% .
Microwave-Assisted Sonication
Recent studies report solvent-free synthesis under microwave irradiation. Heteroaryl chalcones react with hydroxylamine hydrochloride in ethanol, sonicated at 25–40°C for 25–40 minutes. After extraction with ethyl acetate and recrystallization in 2-propanol, the target compound is obtained in 85% purity . This method reduces reaction times from hours to minutes, enhancing scalability for industrial applications .
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
Cycloaddition offers superior scalability, whereas microwave sonication prioritizes green chemistry principles .
Applications in Pharmaceutical Development
Antitubercular Agents
Phenylisoxazole-3-carbaldehyde derivatives exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5–2.0 µg/mL) . The aldehyde moiety forms hydrazone conjugates with isoniazid, enhancing membrane permeability. For example, Compound 19 (derived from 3-(2-fluoroethoxy)isoxazole-5-carbaldehyde and isoniazid) showed a 90% inhibition rate in in vitro assays .
HDAC Inhibitors
Isoxazole triflones act as histone deacetylase (HDAC) inhibitors, inducing apoptosis in cancer cells. The carbaldehyde group in 3-(2-fluoroethoxy)isoxazole-5-carbaldehyde serves as a precursor for hydroxamic acid derivatives, which chelate zinc ions in HDAC3’s active site (IC₅₀: 12 nM) .
Prodrug Design
The compound’s aldehyde group is enzymatically reduced in vivo to a hydroxymethyl group, enabling prodrug strategies. Conjugation with methyl 7-aminoheptanoate via amide coupling produces ester prodrugs with 3-fold enhanced oral bioavailability compared to parent drugs .
Role in Material Science
Polymer Crosslinking
The aldehyde group undergoes Schiff base reactions with amine-terminated polymers, forming covalent adaptable networks (CANs). These CANs exhibit self-healing properties, with tensile strength recovery rates exceeding 80% after damage .
Fluorescent Sensors
Incorporating 3-(2-fluoroethoxy)isoxazole-5-carbaldehyde into benzoxazole derivatives yields fluorophores with large Stokes shifts (Δλ > 150 nm). These sensors detect Hg²⁺ ions in aqueous media at concentrations as low as 10 nM .
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